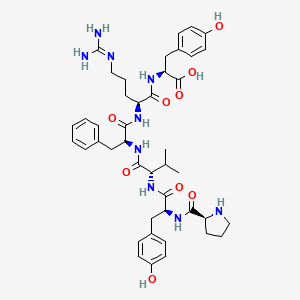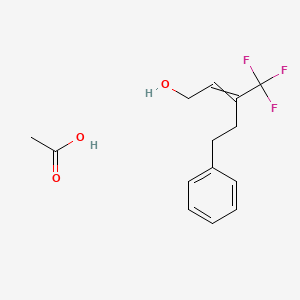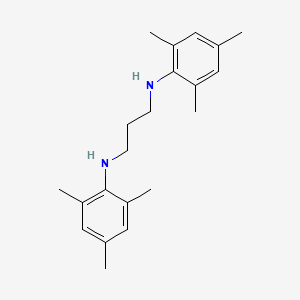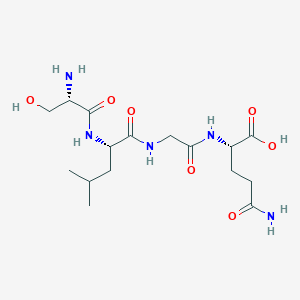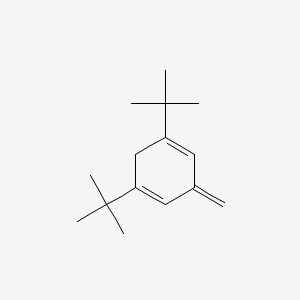
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a methylidene group attached to a cyclohexa-1,4-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene can be synthesized through various methods. One common approach involves the olefination of appropriate precursors. For example, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes in the presence of hexamethylphosphoramide (HMPA) to yield terminal 1,3-dienes . Another method involves the use of Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, providing the corresponding 1,3-dienes with excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale olefination reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of homogeneous catalysts, such as palladium-catalyzed telomerizations, can provide valuable chemicals through selective dimerization of 1,3-dienes .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds or as a probe in biochemical studies.
Mecanismo De Acción
The mechanism by which 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides, which can further react to produce other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene with different substitution patterns.
1,4-Cyclohexadiene: Another isomer with a different arrangement of double bonds.
1,3-Butadiene: A simpler diene with two double bonds in a linear arrangement.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups provides steric hindrance, affecting the compound’s reactivity and stability compared to other dienes .
Propiedades
IUPAC Name |
1,5-ditert-butyl-3-methylidenecyclohexa-1,4-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-9H,1,10H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGGGYLXACHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C)C=C(C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10792444 |
Source


|
| Record name | 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10792444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664326-94-7 |
Source


|
| Record name | 1,5-Di-tert-butyl-3-methylidenecyclohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10792444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
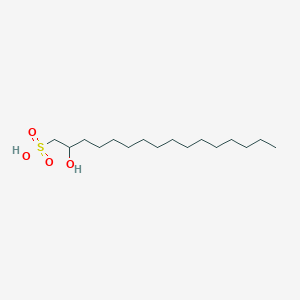
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)


![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
